Aripiprazole-d8
Overview
Description
Aripiprazole-d8 is a deuterated form of Aripiprazole, an atypical antipsychotic drug. The deuterium atoms in this compound replace the hydrogen atoms, which can provide advantages in pharmacokinetic studies due to the isotope effect. This compound is primarily used in research to study the metabolism and pharmacokinetics of Aripiprazole.
Mechanism of Action
Target of Action
Aripiprazole-d8, a deuterated derivative of Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also acts as an antagonist of alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in regulating mood and psychotic disorders .
Mode of Action
This compound exhibits partial agonist activity on D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels . It’s also been shown to exert greater agonist activity at presynaptic D2 autoreceptors than at postsynaptic D2 receptors .
Biochemical Pathways
This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . It particularly impacts the mesolimbic and mesocortical pathways , which are key brain pathways involved in mood and psychotic disorders .
Pharmacokinetics
The mean elimination half-lives of Aripiprazole are about 75 hours for Aripiprazole and 94 hours for dehydro-aripiprazole . For populations that are poor CYP2D6 metabolizers, the half-life of Aripiprazole is 146 hours . Other studies have reported a half-life of 61.03±19.59 hours .
Result of Action
The unique pharmacological profile of this compound provides ‘adaptive’ pharmacological activity . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . This results in the reduction of both positive and negative symptoms in conditions like schizophrenia .
Action Environment
The efficacy of this compound can be mainly attributed to its combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . The effect of chronic administration of Aripiprazole on D2R affinity state and number has been especially highlighted, with relevant translational implications for long-term treatment of psychosis .
Biochemical Analysis
Biochemical Properties
Aripiprazole-d8, like its parent compound Aripiprazole, is known to interact with various enzymes and proteins. It is a potent partial D₂ agonist, acting as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT 2A receptor .
Cellular Effects
This compound is believed to have significant effects on various types of cells and cellular processes. It has been suggested that Aripiprazole influences cell function by affecting multiple cellular pathways . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent partial D₂ agonist, this compound works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors .
Temporal Effects in Laboratory Settings
It has been suggested that Aripiprazole has a unique neurobiology among available antipsychotics . The effect of chronic administration of Aripiprazole on D₂R affinity state and number has been especially highlighted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Aripiprazole-d8 involves a multi-step synthesis process. One method starts with Isosorbide-5-Nitrae dichloroetane-d8 as the raw material. The synthesis proceeds through four steps, including reactions such as nucleophilic substitution and cyclization . The deuterated reagent used in this process is cost-effective, and the product can be easily purified, achieving high purity and isotope abundance .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yield and purity. The use of deuterated reagents in industrial settings allows for the production of large quantities of this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Aripiprazole-d8 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols.
Scientific Research Applications
Aripiprazole-d8 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Aripiprazole in various samples.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Aripiprazole in biological systems.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, aiding in the development of new therapeutic strategies.
Industry: Employed in the pharmaceutical industry for the development and validation of analytical methods.
Comparison with Similar Compounds
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Cariprazine: Shares some pharmacological properties with Aripiprazole but has a distinct receptor affinity profile.
Uniqueness: Aripiprazole-d8 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise studies of the drug’s metabolism and pharmacokinetics compared to its non-deuterated counterparts.
Biological Activity
Aripiprazole-d8, a deuterated form of aripiprazole, is primarily used as an internal standard in pharmacokinetic studies and analytical chemistry. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.
Overview of Aripiprazole
Aripiprazole is classified as a third-generation atypical antipsychotic. It functions through a unique mechanism involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. This dual action allows it to stabilize dopaminergic and serotonergic systems, making it effective in treating schizophrenia and bipolar disorder .
Pharmacodynamics
The pharmacodynamics of this compound mirrors that of its parent compound, with specific attention to its receptor interactions:
- Dopamine Receptors : this compound exhibits partial agonist activity at D2 receptors, which is crucial for its antipsychotic effects. The occupancy levels of D2 receptors in humans can reach approximately 95% at higher doses (40 mg/day) .
- Serotonin Receptors : It also acts as a partial agonist at 5-HT1A receptors (intrinsic activity of 68%) and a weak partial agonist at 5-HT2A receptors (intrinsic activity of 12.7%) .
- Functional Selectivity : The concept of functional selectivity suggests that aripiprazole can act differently depending on the receptor environment, which may contribute to its efficacy and side effect profile .
Metabolism and Pharmacokinetics
This compound is metabolized similarly to aripiprazole, with significant hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetics involve:
- Absorption : Rapid absorption with peak plasma concentrations typically reached within 3 to 5 hours post-administration.
- Half-life : The elimination half-life ranges from 75 to 146 hours, allowing for once-daily dosing in many clinical settings .
- Excretion : Primarily excreted through feces (approximately 92%) with minimal renal excretion .
Clinical Efficacy in Elderly Patients
A study involving ten elderly patients treated with aripiprazole demonstrated significant improvements in psychotic symptoms associated with schizophrenia. The Clinical Global Impression Scale scores improved from an average of 6 (severely ill) to 2.3 (much improved) after treatment . Notably:
- Seven patients responded positively, with reductions in both positive and negative symptoms.
- Extrapyramidal symptoms decreased in three out of four patients who had pre-existing conditions.
- Weight loss was observed in six patients, averaging 5.2 lbs.
Pharmacokinetic Analysis
In a comparative study using dried blood spot (DBS) methodology for monitoring aripiprazole concentrations, good correlations were found between DBS and venous plasma concentrations. This method proved useful for therapeutic drug monitoring (TDM), particularly in first-episode psychosis patients .
Table 1: Receptor Activity Profile of this compound
Receptor Type | Action | Intrinsic Activity |
---|---|---|
D2 | Partial Agonist | High (~95% occupancy) |
D3 | Partial Agonist | Moderate |
5-HT1A | Partial Agonist | 68% |
5-HT2A | Antagonist | 12.7% |
5-HT2B | Inverse Agonist | High binding affinity |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | ~3-5 hours post-dose |
Elimination Half-life | 75 - 146 hours |
Major Excretion Route | Feces (92%) |
Properties
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-06-9 | |
Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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